Acid Dissociation Constants: Phosphoramidous Acid (P(III)) vs. Phosphoramidic Acid (P(V))
The first acid dissociation constant (pKₐ₁) of phosphoramidous acid is 1.26–1.3, approximately 1.8 log units lower than the pK₁ of phosphoramidic acid (3.08 at 25 °C), while the second dissociation constant (pKₐ₂) is 6.7, roughly 1.9 log units lower than the pK₂ of phosphoramidic acid (8.63) . This implies that at pH 7.0, phosphoramidous acid is predominantly in its monoanionic form (>90% deprotonated at the first site, partially deprotonated at the second), whereas phosphoramidic acid remains largely monoanionic at the first site but retains the second proton, resulting in different hydrogen-bonding and metal-coordination capabilities .
| Evidence Dimension | Acid dissociation constants (pKₐ) |
|---|---|
| Target Compound Data | pKₐ₁ = 1.26–1.3; pKₐ₂ = 6.7 |
| Comparator Or Baseline | Phosphoramidic acid: pK₁ = 3.08; pK₂ = 8.63 (25 °C) |
| Quantified Difference | ΔpKₐ₁ ≈ 1.8; ΔpKₐ₂ ≈ 1.9 |
| Conditions | Aqueous solution, 25 °C (predicted/measured) |
Why This Matters
The 100-fold difference in acidity directly affects speciation, solubility, and reactivity in aqueous buffers, making phosphoramidous acid the preferred choice for applications requiring a P(III) nucleophile at neutral pH.
